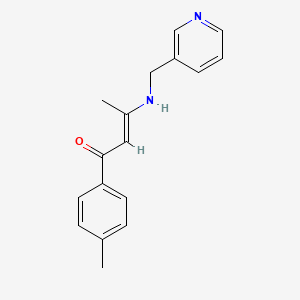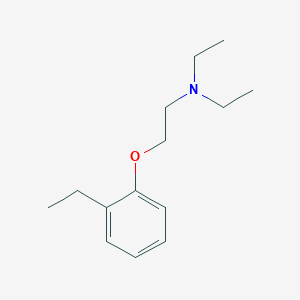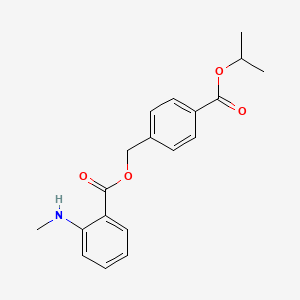
(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one is an organic compound that features a conjugated system with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-methylphenyl)-3-(pyridin-2-ylmethylamino)but-2-en-1-one
- (E)-1-(4-methylphenyl)-3-(pyridin-4-ylmethylamino)but-2-en-1-one
- (E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-2-one
Uniqueness
(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the 4-methylphenyl and pyridin-3-ylmethylamino groups contributes to its versatility and potential for diverse applications.
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-7-16(8-6-13)17(20)10-14(2)19-12-15-4-3-9-18-11-15/h3-11,19H,12H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFFAZBAVUOYDF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5875887.png)
![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)
![1-(Pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875896.png)
![N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5875904.png)
![4-chloro-N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)
![4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5875913.png)
![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)



![4-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE](/img/structure/B5875957.png)
![(5Z)-1-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5875962.png)

